molecular formula C16H15FN4O B2413720 N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide CAS No. 1645529-78-7

N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide

Cat. No.: B2413720
CAS No.: 1645529-78-7
M. Wt: 298.321
InChI Key: XNEIHCBRVCBRJO-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is a complex organic compound that features a cyano group, a fluorophenyl group, and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide typically involves the reaction of 2-fluorobenzyl cyanide with 4-(dimethylamino)pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-chlorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
  • N-[Cyano-(2-bromophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
  • N-[Cyano-(2-methylphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide

Uniqueness

N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • IUPAC Name : this compound

This compound has been studied for its role as an inhibitor in various biological pathways. The presence of the cyano group and the dimethylamino moiety suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial efficacy. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0

These results suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The compound's anticancer properties have also been investigated, with promising results in vitro. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are as follows:

Cell Line IC50 (µg/mL)
HCT-1161.9
MCF-72.3

These findings indicate that this compound has significant potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study published in MDPI journals, derivatives of pyridine compounds similar to this compound were tested against various pathogens, showing promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against different bacterial strains .
  • Case Study on Anticancer Activity : A recent investigation into related compounds indicated that modifications to the pyridine structure significantly enhanced anticancer properties, suggesting a structure-activity relationship that could be leveraged for drug design .

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-21(2)11-7-8-19-14(9-11)16(22)20-15(10-18)12-5-3-4-6-13(12)17/h3-9,15H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEIHCBRVCBRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)NC(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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